molecular formula C17H21N3O3S B2409981 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893926-12-0

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Cat. No. B2409981
CAS RN: 893926-12-0
M. Wt: 347.43
InChI Key: SCVHYIYIFNPBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study synthesized pyridine derivatives with antimicrobial and antifungal evaluations, highlighting the potential of these compounds in fighting infections (Ismail M M Othman, 2013).

Cytotoxicity

  • Research on polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities on tumor and non-tumor cell lines, indicating potential for cancer therapy (K. Kucukoglu et al., 2016).

Anti-inflammatory Agents

  • Novel pyrazole, isoxazole, and benzodiazepine derivatives were prepared and evaluated for their anti-inflammatory activity, showing potential in treating inflammation (B. V. Kendre et al., 2015).

Optical Properties

  • A pyrazoline derivative was studied for its optical linearity, nonlinearity, and limiting performance, suggesting applications in optical switching and data storage devices (Mohd Mehkoom et al., 2021).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)9-15(21)18-16-13-10-24(22,23)11-14(13)19-20(16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHYIYIFNPBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

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